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Compound of Interest

(R)-tetrahydrofuran-3-ol
Compound Name:
hydrochloride

Cat. No.: B13727360

Get Quote

Technical Clarification: Salt Form vs. Free Base

Critical Note on Chemical Identity: The user query specifies "(R)-tetrahydrofuran-3-ol
hydrochloride." It is critical to distinguish between two common pharmaceutical intermediates
to ensure experimental safety and success:

» (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3): A chiral alcohol, typically a liquid at room
temperature.[1][2][3] It does not form a stable, isolable hydrochloride salt under standard
conditions (oxonium salts are highly acidic and unstable).[3][4]

e (R)-3-Aminotetrahydrofuran Hydrochloride (CAS: 1165835-73-1): A chiral amine salt, which
is a stable solid.[1][2][3]

Scope of this Guide: Based on the "ol" nomenclature, this guide focuses on the alcohol
derivative, (R)-Tetrahydrofuran-3-ol, which is the critical chiral building block for the synthesis of
gliflozin-class drugs (e.g., Empagliflozin).[1][3] The "hydrochloride"” reference is treated here as
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a likely nomenclature conflation with the amine or a reference to transient activation in acidic
media.[2][3][4]

Module 1: Executive Summary & Critical Quality
Attributes (CQAS)

(R)-Tetrahydrofuran-3-ol is a high-value chiral synthon used primarily to introduce the
tetrahydrofuran-3-yloxy moiety into Active Pharmaceutical Ingredients (APIs).[1][2][3] Its
primary industrial application is the synthesis of Empagliflozin (Jardiance®), where it serves as
the precursor to the (S)-configured ether linkage via stereochemical inversion.[1][3]

ble 1: Chemical Profil | ification Limi

Attribute Specification Rationale for Synthesis

Color indicates
Appearance Colorless to pale yellow liquid oxidation/polymerization
status.[1][2][3]

Critical. Enantiomeric
impurities lead to difficult-to-
Chiral Purity (ee) > 99.5% separate API diastereomers
(e.g., R-isomer impurity in
Empagliflozin).[1][2][3]

Strict Control Required. Water
competes as a nucleophile in
Water Content (KF) < 0.1% wiw Mitsunobu reactions and

hydrolyzes sulfonyl chlorides.

[3]

THF rings are prone to auto-
oxidation.[1][2][3] Peroxides

Peroxide Content <10 ppm _
pose explosion hazards and
degrade sensitive APIs.[2][4]
Impurities (e.g., dihydrofuran)
Purity (GC) > 98.0% can participate in side

reactions.[3]
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Module 2: Primary Application — Synthesis of
Empagliflozin[1][3][4][5]

The synthesis of Empagliflozin (an SGLT2 inhibitor) hinges on the formation of a chiral ether
bond.[1][3] The final drug molecule possesses an (S)-tetrahydrofuran-3-yloxy configuration.[1]

[21(31[5][6]L7]

The Stereochemical Paradox

To obtain the (S)-ether found in the drug, chemists must start with the (R)-alcohol.[1][3] This is
because the most efficient coupling reactions (Mitsunobu or Sulfonate Displacement) proceed
via an SN2 mechanism, resulting in a Walden inversion of the chiral center.[3][4]

Workflow Visualization

The following diagram illustrates the stereochemical logic and reaction pathways.

| i
1 (S)-Tetrahydrofuran-3-ol L___MESEEOPELS_'EBI____A (R)-Ether Impurity 1
(Wrong Isomer; ) ] | (Undesire: d) :

Route A: Mitsunobu Couplini
(R)-Tetrahydrofuran-3-ol | Direct Coupling (PPh3, DIAD, Phenol‘; ¢
(Starting Material) . (S)-Ether Product

(Retention; ) Inversion (R -> S (Empaglifiozin Precursor)
(R)-(Sy\:;sy]zz/g:rglegam Base-mediated Route B: S_N2 Displacemen t
Y Y (Phenol, Base)

Inversion (R -> S)

A

\

Click to download full resolution via product page

Caption: Stereochemical inversion pathways converting (R)-Tetrahydrofuran-3-ol to the
bioactive (S)-Ether moiety via Mitsunobu or Sulfonate displacement.[1][2][3]

Module 3: Detailed Experimental Protocols
Protocol A: Mitsunobu Coupling (Direct Inversion)

This is the preferred route for small-to-mid-scale synthesis due to its "one-pot" efficiency,
converting the (R)-alcohol directly to the (S)-ether.[1][2][3]
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Reagents:

Substrate: Phenolic precursor of Empagliflozin (1.0 eq)[1][3]
Reagent: (R)-Tetrahydrofuran-3-ol (1.2 eq)[1][2][3]

Phosphine: Triphenylphosphine (PPh3) (1.5 eq)[1][3]
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1][3]

Solvent: Anhydrous THF or Toluene (10-15 volumes)

Step-by-Step Methodology:

Preparation: Charge the reactor with the Phenolic precursor, PPh3, and (R)-Tetrahydrofuran-
3-ol in anhydrous THF under nitrogen atmosphere.

Cooling: Cool the mixture to 0°C to 5°C. Temperature control is vital to prevent side reactions
(e.g., alkylation of the hydrazine byproduct).[3][4]

Addition: Add DIAD dropwise over 60 minutes.

o Expert Insight: The reaction is exothermic.[2][3][4][8] Maintain internal temperature <10°C.
The solution will turn yellow/orange.[2][3][4][8]

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-12 hours.

Monitoring: Monitor by HPLC. The disappearance of the phenol is the primary endpoint.[2][3]
[4]

Workup: Quench with water. Remove solvent.[2][4][8] The major byproduct is
triphenylphosphine oxide (TPPO), which can be difficult to remove.[3][4]

o Purification Strategy: Trituration with cold ether/hexanes often precipitates TPPO.[2][4]
Alternatively, use polymer-supported phosphines for easier filtration.[1][2][3][4]
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Protocol B: Sulfonylation & Displacement (Scale-Up
Route)

For larger scales, avoiding the atom-poor Mitsunobu reagents (PPh3/DIAD) is often desirable.
[1][2][3] This two-step route isolates the activated sulfonate.[1][2][3]

Step 1: Synthesis of (R)-Tetrahydrofuran-3-yl Methanesulfonate

o Dissolve (R)-Tetrahydrofuran-3-ol (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.

o Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining Temp < 10°C.

» Stir 2 hours. Quench with water, separate organic layer, dry, and concentrate.[3][4][9]

o Result: The stereochemistry is retained (remains R) because the C-O bond is not broken.[3]

Step 2: SN2 Displacement

Dissolve the Phenolic precursor (1.0 eq) and Cesium Carbonate (Cs2CO3) or K2CO3 (2.0
eq) in DMF or Acetonitrile.

e Add the (R)-Mesylate from Step 1.[2]

e Heat to 60—80°C. High temperature is required to overcome the steric hindrance of the
secondary carbon.[2][3][4]

» Result: The nucleophilic attack by the phenoxide inverts the center, yielding the (S)-Ether.[1]
[3]
Module 4: Handling, Stability, and

Troubleshooting[3][4]
Peroxide Formation (Safety Critical)

Like all ethers, (R)-tetrahydrofuran-3-ol can form explosive peroxides upon exposure to air and
light.[1][2][3]
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» Test Protocol: Use standard starch-iodide paper or peroxide test strips prior to any distillation
or heating.[1][2][3]

o Mitigation: Store under Argon/Nitrogen. Commercial supplies are often stabilized with BHT
(Butylated hydroxytoluene).[2] If BHT is present, ensure it does not interfere with the
Mitsunobu mechanism (rare, but possible).[3][4]

Hygroscopicity

The hydroxyl group makes the compound hygroscopic.[2][3][4]
e Impact: Water destroys the Mitsunobu betaine intermediate, halting the reaction.[2][3][4]

« Corrective Action: If KF > 0.1%, dry the reagent over activated 3A molecular sieves for 24
hours before use. Do not rely on azeotropic distillation alone as the boiling point (181°C) is
high.[2][3]

Racemization Risks

While the alcohol itself is configurationally stable, racemization can occur under strongly acidic
conditions at high temperatures (via an oxonium/carbocation mechanism).[3][4]

o Guideline: Avoid heating the alcohol above 100°C in the presence of strong Lewis or
Bregnsted acids.
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o Context: Describes the reaction of Phenol with (R)-3-hydroxytetrahydrofuran to give (S)-3-
phenoxytetrahydrofuran via inversion.

« Swamy, K. C. K., et al. (2009).[3][4] "Mitsunobu and Related Reactions: Advances and
Applications.” Chemical Reviews, 109(6), 2551-2651.[3][4] Link[1][3]

o Context: Authoritative review on the mechanism of the Mitsunobu reaction, confirming the
inversion of stereochemistry for secondary alcohols.

» National Center for Biotechnology Information. (2023). PubChem Compound Summary for
CID 6918173, (R)-3-Hydroxytetrahydrofuran.[1][2][3]Link[1][3]

o Context: Physical property data, safety information, and CAS verification.[2][3][4][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGH@ Methodological & Application

Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b13727360/docs#advanced-application-
note-utilization-of-r-tetrahydrofuran-3-ol-in-asymmetric-api-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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